molecular formula C8H17NO7 B8002942 N-Acetyl-D-galactosaMine Hydrate

N-Acetyl-D-galactosaMine Hydrate

Cat. No. B8002942
M. Wt: 239.22 g/mol
InChI Key: VVQPUTSNIMAJPT-DBKUKYHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-D-galactosaMine Hydrate is a useful research compound. Its molecular formula is C8H17NO7 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Acetyl-D-galactosaMine Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-D-galactosaMine Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Optical Sensors for HEX(NAG)

    N-Acetyl-β-d-hexosaminidases, which include enzymes that act on N-Acetyl-D-galactosamine, are used in a variety of applications including food science, agriculture, cell biology, medical diagnostics, and chemotherapy. Recent advances in molecular fluorescence sensors have led to new methods in imaging and diagnostics for these enzymes. Applications include assessing kidney health, detecting and treating infectious diseases, fluorescence imaging of cancer, treatment of lysosomal disorders, and chemical biology (Morsby & Smith, 2022).

  • N-Acetyl-D-Galactosaminyltransferase in Human Serum and Erythrocyte Membranes

    This enzyme, which involves N-Acetyl-D-galactosamine, is present in human serum and erythrocyte membranes. It's implicated in the generation of blood group A antigenicity, showing potential applications in understanding and possibly manipulating blood group characteristics (Kim et al., 1971).

  • Galactosamine Hepatotoxicity Studies

    Research on galactosamine's effects on liver injury has used metabolites like N-Acetyl-D-galactosamine for biochemical profiling. This study is relevant for understanding liver function and disease mechanisms, potentially aiding in therapeutic interventions (Coen et al., 2012).

  • Cancer Research and Drug Targeting

    The enzyme UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyl transferase-6, which acts on N-Acetyl-D-galactosamine, is linked to cancer. It has been found to be upregulated in various cancers, making it a potential target for chemotherapy (Banford & Timson, 2016).

  • Synthesis of N-Acetyl-D-Galactosamine Derivatives

    This research demonstrates methods to synthesize various N-protected D-galactosamine derivatives, highlighting the compound's importance in the production of oligosaccharides and potential pharmaceutical applications (Wrodnigg et al., 2006).

properties

IUPAC Name

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6.H2O/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14;/h4-8,10,12-14H,2H2,1H3,(H,9,11);1H2/t4-,5-,6+,7-,8?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQPUTSNIMAJPT-DBKUKYHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.